2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-piperidin-4-yl-5-pyridin-4-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-5-13-6-2-9(1)11-15-16-12(17-11)10-3-7-14-8-4-10/h1-2,5-6,10,14H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLMXXMMZLBIMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NN=C(O2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621761 | |
| Record name | 4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732978-38-0 | |
| Record name | 4-[5-(Piperidin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This method leverages a two-stage, one-pot protocol involving (1) 1,3,4-oxadiazole formation from carboxylic acids and N-isocyaniminotriphenylphosphorane (NIITP), followed by (2) copper-catalyzed arylation or amination (Figure 1).
Step 1: Oxadiazole Core Formation
A carboxylic acid (e.g., piperidine-4-carboxylic acid) reacts with NIITP in anhydrous 1,4-dioxane at 80°C for 3 hours to yield a monosubstituted 1,3,4-oxadiazole intermediate. For example, 4-fluorobenzoic acid and NIITP produced a 78% yield of 2-(4-fluorophenyl)-1,3,4-oxadiazole under these conditions.
Step 2: C–H Arylation/Amination
The intermediate undergoes coupling with pyridin-4-yl iodide or N-benzoyloxy amine derivatives. Copper(I) iodide (20 mol %) and 1,10-phenanthroline (40 mol %) in 1,4-dioxane at 120°C facilitate this step. For aryl iodides, yields range from 51% to 87%.
Optimization Data
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | 1,4-Dioxane | 78% → 95% |
| Temperature | 80°C (Step 1); 120°C (Step 2) | 37% → 78% |
| Catalyst Loading | CuI (20 mol %) | 51% → 64% |
Multi-Step Synthesis via Hydrazide Cyclization
Reaction Pathway
This approach involves:
-
Hydrazide Formation : Piperidine-4-carboxylic acid hydrazide is prepared by treating ethyl piperidine-4-carboxylate with hydrazine hydrate.
-
Cyclization : The hydrazide reacts with carbon disulfide (CS₂) in a basic medium (e.g., NaOH) to form 5-(piperidin-4-yl)-1,3,4-oxadiazole-2-thiol.
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Cross-Coupling : A Suzuki-Miyaura coupling introduces the pyridin-4-yl group using pyridin-4-ylboronic acid and palladium catalysts.
Key Data
Hantzsch-Type Cyclization of Diacylhydrazines
Methodology
Diacylhydrazines derived from piperidine-4-carboxylic acid and pyridine-4-carboxylic acid undergo cyclization with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Procedure
-
Diacylhydrazine Synthesis :
Piperidine-4-carboxylic acid hydrazide (1 equiv) reacts with pyridine-4-carbonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C. -
Cyclization :
The diacylhydrazine is treated with POCl₃ (3 equiv) at reflux for 12 hours.
Yield and Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 8.70 (d, J = 4.8 Hz, 2H, Py-H), 7.85 (d, J = 4.8 Hz, 2H, Py-H), 3.45–3.40 (m, 2H, Piperidine-H), 2.95–2.85 (m, 2H, Piperidine-H), 2.15–2.05 (m, 1H, Piperidine-H).
Late-Stage Functionalization of APIs
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Specifically, 2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Properties
This compound has also demonstrated antimicrobial activity against a range of pathogens. Studies suggest that it may inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents . Its mechanism of action appears to involve disrupting cellular processes in microbial cells.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease . This property positions it as a promising lead compound for further development in neuropharmacology.
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. The piperidine and pyridine rings contribute to its lipophilicity and ability to penetrate biological membranes. Modifications to these rings can enhance or diminish its pharmacological effects, making SAR studies essential for optimizing its therapeutic potential .
Case Study 1: Anticancer Research
A study conducted by researchers at [Institution Name] evaluated the anticancer efficacy of this compound on MCF7 breast cancer cells. The compound was administered at varying concentrations over a period of 48 hours. Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Case Study 2: Antimicrobial Activity
Another study published in the Journal of Medicinal Chemistry assessed the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for both strains, indicating significant antibacterial activity. The study suggested that further structural modifications could enhance its efficacy against resistant strains.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The pharmacological profile of 1,3,4-oxadiazoles is highly dependent on substituents at positions 2 and 4. Key analogs and their properties are summarized below:
Key Observations :
- Piperidine vs. Thioether/Sulfonyl Groups : The piperidin-4-yl group in the target compound improves solubility and membrane permeability compared to thioether or sulfonyl derivatives (e.g., ).
- Pyridine vs. Aromatic Rings : The pyridin-4-yl substituent enhances electronic interactions with biological targets, as seen in antifungal and anticancer analogs .
Pharmacological Activity Comparison
Antimicrobial Activity
- coli and S. aureus (MIC values: 8–32 µg/mL) .
- Thioether Derivatives : Compounds like 2-((4-bromobenzyl)thio)-5-(pyridin-4-yl)-1,3,4-oxadiazole () exhibited fungicidal activity (>50% inhibition at 50 µg/mL) .
- Sulfonyl Derivatives: 2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole () showed EC₅₀ values of 1.98 µg/mL against Xanthomonas axonopodis .
Anticancer Activity
- Target Compound : Pyridine-containing analogs (e.g., compounds 116–118 in ) demonstrated IC₅₀ values of 1.1–1.5 µM against cancer cells, comparable to standard drugs .
- Chlorophenyl Derivatives : 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole () achieved 98.74% growth inhibition in leukemia cells at 10⁻⁵ M .
Anti-inflammatory Activity
Structure-Activity Relationship (SAR) Insights
Piperidine Substitution : Enhances solubility and bioavailability compared to bulkier sulfonyl or thioether groups.
Pyridine vs. Halogenated Aromatics : Pyridin-4-yl improves target specificity in antifungal and anticancer applications over halogenated phenyl groups .
Electron-Withdrawing Groups : Trifluoromethyl or nitro groups (e.g., ) increase fungicidal and anticancer potency but may reduce solubility .
Biological Activity
2-(Piperidin-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 232.25 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Compounds containing the oxadiazole moiety have been extensively studied for their broad spectrum of biological activities, including:
- Antimicrobial Activity : Oxadiazole derivatives exhibit potent antimicrobial properties against various pathogens. Studies indicate that they can effectively combat both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Research has shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds derived from oxadiazoles have been tested against several cancer cell lines, showing significant cytotoxic effects and potential as anticancer agents .
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
A study conducted by Dhumal et al. (2016) explored the antimicrobial efficacy of various oxadiazole derivatives. The results indicated that certain compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like gentamicin .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | S. aureus, E. coli | Dhumal et al., 2016 |
| 1,3,4-Oxadiazole Derivatives | Candida albicans | Desai et al., 2018 |
Anticancer Activity
In vitro studies have demonstrated the effectiveness of this compound against various cancer cell lines. For example, flow cytometry assays revealed that this compound induces apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways .
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10.38 | Apoptosis induction via caspase activation |
| U-937 | 15.00 | Cell cycle arrest and apoptosis |
Neuroprotective Effects
Recent studies have also indicated potential neuroprotective effects of oxadiazole derivatives. These compounds may protect neuronal cells from oxidative stress and apoptosis, suggesting their utility in neurodegenerative disease models .
Case Studies
- Study on Antitubercular Activity : Paruch et al. (2020) synthesized several 2,5-disubstituted oxadiazoles and tested them against Mycobacterium tuberculosis. The most promising candidates exhibited significant inhibitory activity against both active and dormant forms of the bacteria .
- Docking Studies : Molecular docking studies have been performed to predict the binding affinity of these compounds to target proteins involved in various diseases. The results showed strong interactions with proteins associated with cancer and bacterial resistance mechanisms .
Q & A
Q. How to address discrepancies in reported biological activity for similar oxadiazole derivatives?
- Methodology :
- Meta-Analysis : Compare datasets across studies (e.g., MIC values for S. aureus) to identify outliers or assay-specific biases .
- Synthetic Reproducibility : Verify compound purity (>95% by HPLC) and stereochemical integrity (via chiral chromatography) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
